molecular formula C17H28N2O B11945470 Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- CAS No. 86781-20-6

Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-

Cat. No.: B11945470
CAS No.: 86781-20-6
M. Wt: 276.4 g/mol
InChI Key: VDVRHWZOECBDLD-UHFFFAOYSA-N
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Description

Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is a chemical compound with the molecular formula C17H28N2O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- typically involves the reaction of 2,5-dimethylaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dimethylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

Biology

In biological research, this compound may be used to study enzyme interactions and protein folding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.

Medicine

In medicine, Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to form stable bonds with other molecules makes it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Urea, N,N-dimethyl-: A simpler derivative of urea with two methyl groups.

    Urea, N,N-diethyl-: Another derivative with two ethyl groups.

    Urea, N,N-dibutyl-: A derivative with two butyl groups.

Uniqueness

Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is unique due to the presence of both butyl and dimethylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that other urea derivatives may not be able to achieve.

Properties

CAS No.

86781-20-6

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

1,1-dibutyl-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-13-14(3)9-10-15(16)4/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20)

InChI Key

VDVRHWZOECBDLD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

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